molecular formula C15H14INO2 B324937 N-benzyl-3-iodo-4-methoxybenzamide

N-benzyl-3-iodo-4-methoxybenzamide

Cat. No.: B324937
M. Wt: 367.18 g/mol
InChI Key: DDNXDICNGNFRKS-UHFFFAOYSA-N
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Description

N-Benzyl-3-iodo-4-methoxybenzamide is a benzamide derivative characterized by a methoxy group at the para position (C4), an iodine atom at the meta position (C3), and a benzyl substituent attached to the amide nitrogen. Its structure combines lipophilicity (from the benzyl and iodinated aromatic ring) with hydrogen-bonding capability (via the amide and methoxy groups), influencing its pharmacokinetic and pharmacodynamic profiles.

Properties

Molecular Formula

C15H14INO2

Molecular Weight

367.18 g/mol

IUPAC Name

N-benzyl-3-iodo-4-methoxybenzamide

InChI

InChI=1S/C15H14INO2/c1-19-14-8-7-12(9-13(14)16)15(18)17-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,17,18)

InChI Key

DDNXDICNGNFRKS-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)NCC2=CC=CC=C2)I

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC2=CC=CC=C2)I

Origin of Product

United States

Comparison with Similar Compounds

Key Compounds for Comparison:

N-[2-(1'-Piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA)

3-Iodo-4-methoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide

N-(4-Bromophenyl)-4-(4-methoxybenzamido)benzamide

3-Hydroxy-4-iodo-N-methoxy-N-methylbenzamide

Structural and Functional Group Analysis

Compound Key Substituents Molecular Formula Molecular Weight Key Functional Features
N-Benzyl-3-iodo-4-methoxybenzamide - Benzyl (N-attached)
- Iodo (C3)
- Methoxy (C4)
C₁₅H₁₄INO₂ 395.19 g/mol High lipophilicity (benzyl), potential sigma receptor binding (iodo-methoxy motif) .
P-(123)I-MBA - Piperidinylethyl (N-attached)
- Iodo (C3)
- Methoxy (C4)
C₁₇H₂₂IN₃O₂ 515.35 g/mol Enhanced solubility (piperidine), validated sigma receptor targeting in breast cancer imaging.
Thiazolylsulfamoyl derivative - Thiazolylsulfamoylphenyl (N-attached)
- Iodo (C3)
- Methoxy (C4)
C₁₇H₁₄IN₃O₄S₂ 515.35 g/mol Sulfonamide and thiazole groups improve enzyme inhibition potential (e.g., kinase targets).
4-Bromophenyl derivative - 4-Bromophenyl (N-attached)
- Methoxy (C4)
C₂₁H₁₇BrN₂O₃ 449.28 g/mol Bromine enhances halogen bonding; used in metal complex synthesis .
3-Hydroxy-4-iodo derivative - Hydroxy (C3)
- Iodo (C4)
- Methoxy-N-methylamide
C₁₀H₁₁INO₃ 335.10 g/mol Polar hydroxy group alters solubility; potential for antioxidant activity.

Physicochemical Properties

  • Lipophilicity (LogP) :

    • This compound: Estimated LogP ~3.5 (high due to benzyl and iodine).
    • P-(123)I-MBA: LogP ~2.8 (piperidinylethyl group reduces lipophilicity) .
    • Thiazolylsulfamoyl derivative: LogP ~2.0 (polar sulfonamide and thiazole groups enhance hydrophilicity) .
  • Solubility :

    • Benzyl derivatives generally exhibit low aqueous solubility, necessitating formulation with co-solvents.
    • Piperidinyl and sulfonamide groups improve solubility in polar solvents .

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